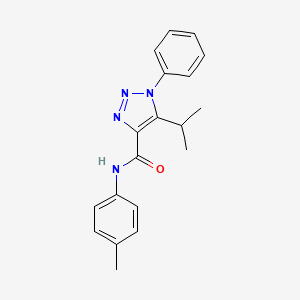
5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as IMPT, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. IMPT is a triazole-based compound that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide works by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. Specifically, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines and prostaglandins. By inhibiting COX-2 activity, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit cancer cell growth, induce apoptosis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a promising anti-cancer and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Direcciones Futuras
There are several future directions for the use of 5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One direction is to further study its potential as an anti-cancer and anti-inflammatory agent, with a focus on understanding its mechanism of action and potential side effects. Additionally, this compound could be studied for its potential use in other areas, such as neurodegenerative diseases and cardiovascular diseases. Finally, researchers could explore the synthesis of new derivatives of this compound to improve its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
5-isopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used in various scientific research studies, including its potential use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)18-17(19(24)20-15-11-9-14(3)10-12-15)21-22-23(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPZVQQSJRZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2-(propylsulfonyl)benzamide](/img/structure/B4444043.png)

![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444051.png)

![N-[4-(2-thienylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B4444069.png)
![N-benzyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444073.png)
![rel-(2R,3R)-3-(6-methoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4444077.png)
![7-butyl-2-(methoxymethyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4444089.png)
![4-methyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide](/img/structure/B4444096.png)
![7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444104.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444116.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-(2-thienylmethyl)methanesulfonamide](/img/structure/B4444134.png)

